4-epi-Cubebol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(+)-4-epi-cubebol is a sesquiterpenoid consisting of octahydro-1H-cyclopenta[1,3]cyclopropa[1,2]benzen-3-ol carrying two additional methyl substituents at positions 3 and 7 as well as an isopropyl substituent at position 4 (the 3S,3aS,3bS,4R,7S,7aS diastereomer). It is a sesquiterpenoid, a tertiary alcohol and a carbotricyclic compound.
Scientific Research Applications
Isolation from Natural Sources : 4-epi-Cubebol was isolated for the first time from the brown alga Taonia atomaria, collected in the North Adriatic sea. This study highlights the presence of 4-epi-Cubebol in natural sources and suggests potential for further exploration in natural product chemistry (De Rosa, Giulio, Iodice, & Zavodink, 1994).
Larvicidal Activities : A study investigated the larvicidal activities of extractives from black heartwood-type Cryptomeria japonica against mosquitoes, identifying 4-epi-Cubebol as one of the major compounds. This research indicates the potential use of 4-epi-Cubebol in developing natural larvicides (Gu et al., 2009).
Synthetic Pathways : Research on the synthesis of Cubebol and related compounds from (−)-carvone describes methods that could potentially be applied to the synthesis of 4-epi-Cubebol, thus contributing to the field of synthetic organic chemistry (Torii & Okamoto, 1976).
Chemical Changes During Processing : A study on the chemical changes in terpenes of sugi (Cryptomeria japonica) wood during steam drying found that components like 4-epi-Cubebol disappeared in the steam-dried wood. This suggests the stability of 4-epi-Cubebol under certain conditions, relevant for industrial processing and wood chemistry (Matsushita et al., 2008).
Role in Natural Product Chemistry : The presence of 4-epi-Cubebol in various natural sources like Chamaecyparis obtusa leaf oil, as identified in a study, underscores its significance in the field of natural product chemistry and essential oil research (Hieda et al., 1996).
properties
Product Name |
4-epi-Cubebol |
---|---|
Molecular Formula |
C15H26O |
Molecular Weight |
222.37 g/mol |
IUPAC Name |
(1S,4S,5S,6S,7R,10S)-4,10-dimethyl-7-propan-2-yltricyclo[4.4.0.01,5]decan-4-ol |
InChI |
InChI=1S/C15H26O/c1-9(2)11-6-5-10(3)15-8-7-14(4,16)13(15)12(11)15/h9-13,16H,5-8H2,1-4H3/t10-,11+,12-,13+,14-,15-/m0/s1 |
InChI Key |
KONGRWVLXLWGDV-DEPYFDJDSA-N |
Isomeric SMILES |
C[C@H]1CC[C@@H]([C@@H]2[C@@]13[C@H]2[C@@](CC3)(C)O)C(C)C |
Canonical SMILES |
CC1CCC(C2C13C2C(CC3)(C)O)C(C)C |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.